2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family.
Mechanism of Action
Target of Action
The primary targets of 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole are phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . These fungi are responsible for various plant diseases, significantly impacting agricultural productivity.
Mode of Action
The antifungal activity of the compound depends mainly on the side chains of the nucleus compound .
Biochemical Pathways
The compound affects the biochemical pathways of the target fungi, leading to their inhibitionIt’s worth noting that similar compounds have shown to affect the synthesis of essential components in the fungi, leading to their death .
Pharmacokinetics
The compound’s melting point is 203°c , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound exhibits significant antifungal activity against the target fungi. It has shown interesting activity against Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . This leads to the inhibition of these fungi, thereby preventing the diseases they cause.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the fluorescence quenching of similar organic molecules has been found to be affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzyl isothiocyanate, which is then reacted with hydrazine hydrate to yield the corresponding hydrazide. This hydrazide is subsequently cyclized with phenyl isothiocyanate in the presence of a base to form the desired oxadiazole .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Agriculture: Shows promising antifungal and antibacterial properties, making it a potential candidate for developing new agrochemicals.
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives:
2-(4-Methylphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the benzylsulfanyl group, resulting in different biological activities.
2-(4-Chlorobenzylsulfanyl)-5-phenyl-1,3,4-oxadiazole: The presence of a chlorine atom enhances its antimicrobial activity compared to the methyl-substituted derivative.
2-(4-Methoxybenzylsulfanyl)-5-phenyl-1,3,4-oxadiazole: The methoxy group provides different electronic properties, affecting its reactivity and biological activity.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-9-13(10-8-12)11-20-16-18-17-15(19-16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZFSCJAMPOJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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